1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride
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Overview
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl chloride in the presence of a base to form the substituted piperazine.
Attachment of Prop-2-yn-1-yloxy Group: The final step involves the reaction of the substituted piperazine with propargyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This can result in therapeutic effects, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
- 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride
- 1-(4-(4-Methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride
Comparison: 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride is unique due to the presence of the 5-chloro-2-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-prop-2-ynoxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2.ClH/c1-3-10-22-13-16(21)12-19-6-8-20(9-7-19)17-11-15(18)5-4-14(17)2;/h1,4-5,11,16,21H,6-10,12-13H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKTPIXLVYNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC#C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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